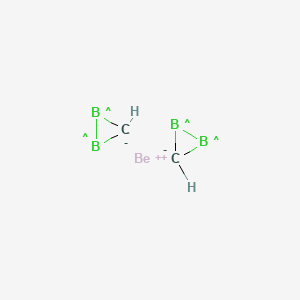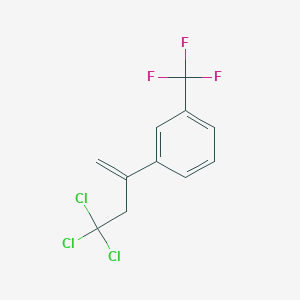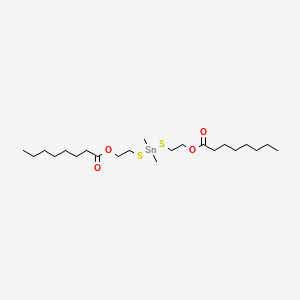
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is known for its unique structure, which includes octanoic acid and a dimethylstannylene group linked by thio-2,1-ethanediyl esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another non-polar solvent.
Temperature: Reflux conditions (around 110°C).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New esters or other functionalized derivatives.
Applications De Recherche Scientifique
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester can be compared with other organotin compounds, such as:
Stannane, dichlorodimethyl-: Similar in structure but with different functional groups.
Acetic acid, 2,2-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Another organotin compound with different ester groups.
Propanoic acid, 3,3-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester: Similar backbone but different acid groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class.
Propriétés
Numéro CAS |
57813-60-2 |
|---|---|
Formule moléculaire |
C22H44O4S2Sn |
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
BDCOHOHODJLVSW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


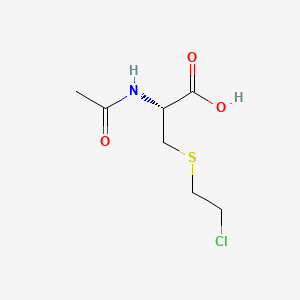
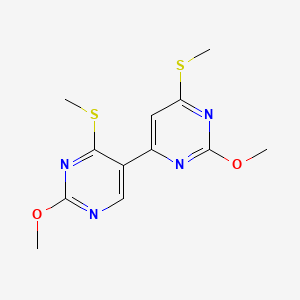
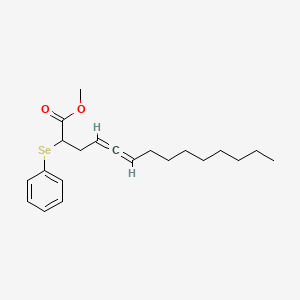
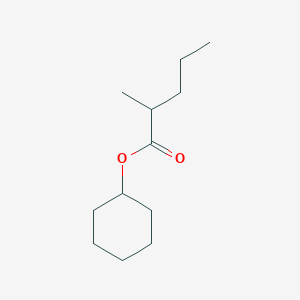

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
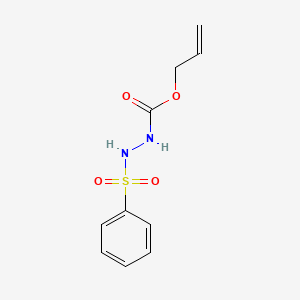

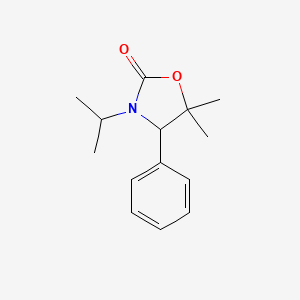
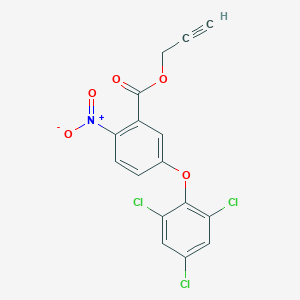
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
